molecular formula C10H10FNO3S B13179015 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Cat. No.: B13179015
M. Wt: 243.26 g/mol
InChI Key: VHYBHXKBAJSOAR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a sulfonyl fluoride group attached to the indole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride typically involves the reaction of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out under mild conditions to prevent decomposition of the product. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized or reduced indole derivatives: Resulting from oxidation or reduction reactions.

Scientific Research Applications

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is primarily based on the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound a potential enzyme inhibitor. The indole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    Indole derivatives: Compounds with variations in the substituents on the indole ring.

Uniqueness

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it a valuable compound for biochemical studies and the development of enzyme inhibitors.

Properties

Molecular Formula

C10H10FNO3S

Molecular Weight

243.26 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl fluoride

InChI

InChI=1S/C10H10FNO3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)

InChI Key

VHYBHXKBAJSOAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)F)NC1=O)C

Origin of Product

United States

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